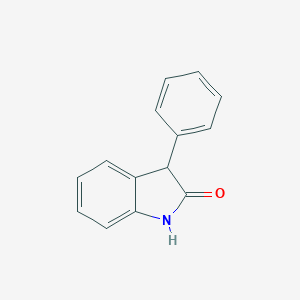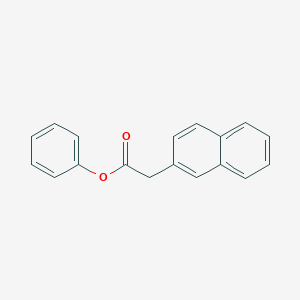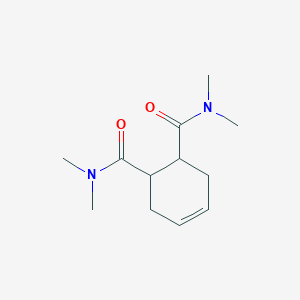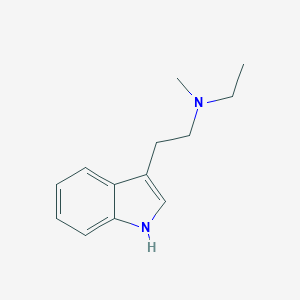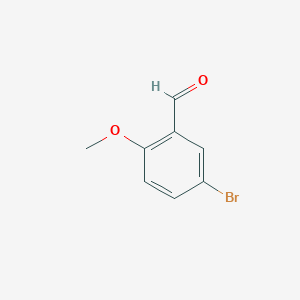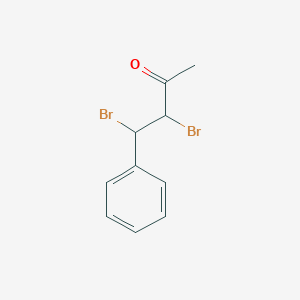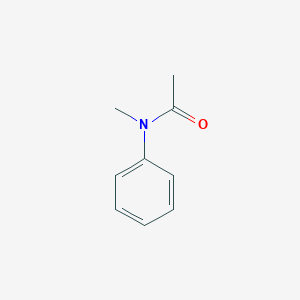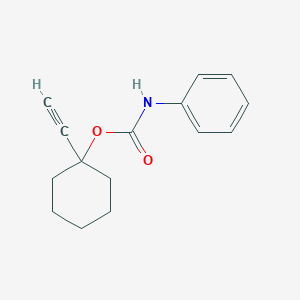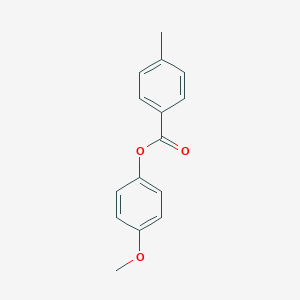
Benzoic acid, 4-methyl-, 4-methoxyphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methoxybenzoate is synthesized from the reaction of 4-methoxyphenol with methanol and sulfuric acid. It is widely used in the fragrance and flavor industry due to its sweet, floral odor. However, it also has several scientific research applications.
Mecanismo De Acción
The mechanism of action of methyl 4-methoxybenzoate is not well understood. However, it is believed to act as a weak inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in the concentration of acetylcholine, which can have various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Methyl 4-methoxybenzoate has several biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It also has anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been shown to have analgesic properties, which can reduce pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-methoxybenzoate has several advantages and limitations for lab experiments. It is a relatively inexpensive compound and is readily available. It is also stable under various conditions, making it easy to handle. However, it has a low solubility in water, which can limit its use in aqueous reactions. Additionally, it has a relatively low boiling point, which can make it difficult to purify.
Direcciones Futuras
There are several future directions for the research of methyl 4-methoxybenzoate. One potential application is in the development of new drugs. Its antioxidant, anti-inflammatory, and analgesic properties make it a promising candidate for the treatment of various diseases. Additionally, its weak inhibition of acetylcholinesterase could make it a potential treatment for Alzheimer's disease. Another future direction is in the development of new synthetic methods for the compound. New methods could improve the yield and purity of the compound, making it more accessible for various applications.
In conclusion, methyl 4-methoxybenzoate is a versatile compound with several scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and synthetic methods, making it an important area of study.
Métodos De Síntesis
The synthesis of methyl 4-methoxybenzoate involves the reaction of 4-methoxyphenol with methanol and sulfuric acid. The reaction takes place at a temperature of 60-70°C and is usually carried out in a reflux apparatus. The resulting product is then purified through distillation or recrystallization.
Aplicaciones Científicas De Investigación
Methyl 4-methoxybenzoate has several scientific research applications. It is commonly used as a starting material in the synthesis of various organic compounds. It is also used as a reagent in the synthesis of heterocyclic compounds. Additionally, it is used as a solvent in various chemical reactions.
Propiedades
Número CAS |
5859-41-6 |
|---|---|
Nombre del producto |
Benzoic acid, 4-methyl-, 4-methoxyphenyl ester |
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
(4-methoxyphenyl) 4-methylbenzoate |
InChI |
InChI=1S/C15H14O3/c1-11-3-5-12(6-4-11)15(16)18-14-9-7-13(17-2)8-10-14/h3-10H,1-2H3 |
Clave InChI |
AIAMKMCUDQZZRB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



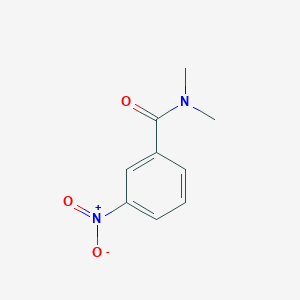
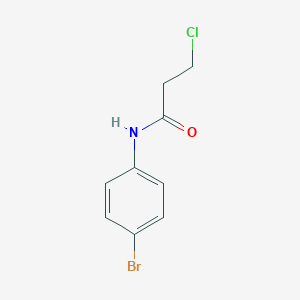
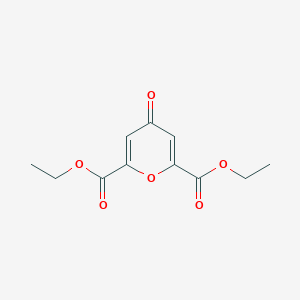
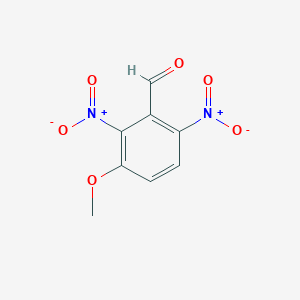
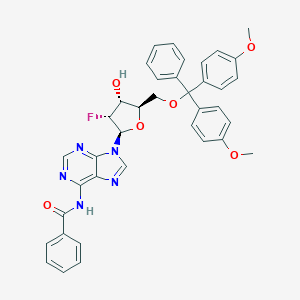
![1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone](/img/structure/B189299.png)
